![molecular formula C20H20Cl2N4O B4285779 N-(2,3-dichlorophenyl)-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4285779.png)
N-(2,3-dichlorophenyl)-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea
Overview
Description
N-(2,3-dichlorophenyl)-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea, commonly known as DMPU, is a synthetic compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). DMPU has been shown to have a variety of applications in research, particularly in the fields of organic chemistry and biochemistry.
Mechanism of Action
The mechanism of action of DMPU is not well understood. However, it has been suggested that DMPU may act as a Lewis base, forming complexes with Lewis acids and facilitating reactions between them. DMPU has also been shown to stabilize reactive intermediates and to act as a hydrogen bond acceptor.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of DMPU. However, it has been shown to have low toxicity and to be relatively non-reactive with biological molecules. DMPU has also been shown to have low mutagenic and genotoxic potential.
Advantages and Limitations for Lab Experiments
One of the main advantages of DMPU is its ability to dissolve a wide range of organic compounds. It is also relatively non-reactive with biological molecules, making it an ideal solvent for biological experiments. However, DMPU can be difficult to handle due to its high reactivity with water and its tendency to form complexes with metal ions. It is also relatively expensive compared to other solvents.
Future Directions
There are many potential future directions for research involving DMPU. One area of interest is the development of new synthetic methods using DMPU as a solvent or reagent. Another area of interest is the use of DMPU in the synthesis of new heterocyclic compounds with potential pharmaceutical applications. Additionally, DMPU may have applications in the development of new materials for use in electronics and other fields.
Scientific Research Applications
DMPU has been widely used in scientific research, particularly in the fields of organic chemistry and biochemistry. It has been used as a solvent for a variety of reactions, including the synthesis of peptides, nucleosides, and other organic compounds. DMPU has also been used as a reagent in the synthesis of heterocyclic compounds and as a catalyst in a variety of reactions.
properties
IUPAC Name |
1-(2,3-dichlorophenyl)-3-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N4O/c1-12-7-9-15(10-8-12)11-26-14(3)19(13(2)25-26)24-20(27)23-17-6-4-5-16(21)18(17)22/h4-10H,11H2,1-3H3,(H2,23,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIFAWILZCUUAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)NC(=O)NC3=C(C(=CC=C3)Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dichlorophenyl)-3-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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